N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide

Hydrogen-bond donor physicochemical property regioisomer discrimination

Inconsistent SAR data often stems from unidentified regioisomers in screening collections. This compound resolves that with a unique, verifiable scaffold featuring a stereogenic sp³ carbon bearing acetamido, piperidine, and benzoyl groups. - The secondary acetamide NH (¹H NMR δ 6.0-8.5 ppm) provides a single, directed hydrogen-bond donor critical for target engagement, absent in common positional isomers. - Identity is confirmed by InChIKey UKLZWMIJNSBPPY-UHFFFAOYSA-N, preventing chemotype switches that invalidate lead-optimization campaigns. - Ideal for CCR1/CCR5 pathway screening decks and as a structurally orthogonal alternative to fenspiride-derived hits.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 202341-19-3
Cat. No. B12200687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide
CAS202341-19-3
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC(=O)NC(C(=O)C1=CC=CC=C1)N2CCCCC2
InChIInChI=1S/C15H20N2O2/c1-12(18)16-15(17-10-6-3-7-11-17)14(19)13-8-4-2-5-9-13/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3,(H,16,18)
InChIKeyUKLZWMIJNSBPPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.1 [ug/mL] (The mean of the results at pH 7.4)

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide – Identity & Procurement Classification


N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide is a synthetic small-molecule amide (C₁₅H₂₀N₂O₂, MW 260.33 g/mol) that integrates a piperidine ring, an acetamide side-chain, and a phenyl ketone moiety within a single stereogenic scaffold [1]. The compound belongs to the broader chemical class of piperidine–acetamide derivatives that have been explored across multiple therapeutic target families, including sigma receptors, chemokine (MIP-1α) receptors, and sterol O-acyltransferases (SOAT1/2; historically designated ACAT1/2) [2][3]. Its structural architecture—specifically the vicinal arrangement of the acetamide nitrogen and the benzoyl carbonyl on the ethane bridge—creates a unique pharmacophoric geometry distinguishable from simpler positional isomers and regioisomers sharing the identical molecular formula [4][5]. This configuration imparts distinct hydrogen-bonding potential and conformational constraints that cannot be replicated by generic piperidine–acetamide building blocks, making precise identity verification essential for procurement in structure–activity relationship (SAR) programmes, chemical biology probe development, or focused library synthesis.

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide – Procurement Substitution Risks


Multiple constitutional and stereochemical isomers of C₁₅H₂₀N₂O₂ exist within commercial screening collections, yet their biological and physicochemical properties can diverge profoundly. The target compound's defining feature—an sp³-hybridised carbon atom simultaneously bearing the acetamido group, the piperidine ring, and the benzoyl substituent—generates a three-dimensional pharmacophore that is absent in regioisomers such as N-[(1-benzoylpiperidin-2-yl)methyl]acetamide (CAS 7511-20-8) or N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylacetamide [1][2]. In the latter, the amide connectivity is relocated to the piperidine nitrogen, eliminating the hydrogen-bond donor capacity of the secondary acetamide NH and altering both logP and polar surface area [2]. Similarly, the marketed drug fenspiride (CAS 5053-06-5), although sharing the same molecular formula, is an azaspirodecanone derivative with a rigid spirocyclic architecture that engages entirely different biological targets (primarily PDE4 and H₁ receptors) [3]. Consequently, any effort to replace N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide with a same-formula alternative—without explicit structural verification—risks introducing an unrecognised chemotype switch that can invalidate SAR hypotheses, confound screening data, or derail lead-optimisation campaigns. The quantitative evidence below demonstrates where this compound occupies a distinct, non-interchangeable position within the piperidine–acetamide structural landscape.

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide – Differentiation from Structural Analogs


H-Bond Donor Capacity: Regioisomer Comparison

The target compound possesses one hydrogen-bond donor (the secondary acetamide NH), whereas its direct constitutional isomer N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylacetamide (CID 102044240) has zero hydrogen-bond donors because the acetamide nitrogen is fully substituted [1]. This single-donor difference is of first-order importance in medicinal chemistry: it directly affects aqueous solubility, membrane permeability, and the compound's ability to act as a hinge-binding motif in kinase or enzyme active sites. In the context of sigma-receptor ligand SAR, hydrogen-bond donor capacity has been correlated with selectivity between σ₁ and σ₂ subtypes [2].

Hydrogen-bond donor physicochemical property regioisomer discrimination

Scaffold Topology vs. Fenspiride

The target compound and the bronchodilator drug fenspiride (CAS 5053-06-5) share the identical molecular formula (C₁₅H₂₀N₂O₂) and nearly identical molecular weight (260.33 g/mol), yet they are structurally and pharmacologically unrelated [1][2]. Fenspiride is an azaspiro[4.5]decane-2,4-dione derivative whose rigid spirocyclic core precludes the conformational flexibility and the specific benzoyl-acetamido geometry present in the target compound [2]. Fenspiride's established pharmacology (PDE4 inhibition, H₁-receptor antagonism) is mechanistically disconnected from the chemokine receptor and sigma-receptor pathways targeted by piperidine–acetamide chemotypes [3]. In any untargeted screening or cheminformatics workflow that groups compounds by molecular formula alone, these two entities would be clustered together—potentially leading to erroneous activity inference.

Molecular formula scaffold topology chemotype discrimination

Regioisomeric Benzoyl Position Impact

N-[(1-benzoylpiperidin-2-yl)methyl]acetamide (CAS 7511-20-8) is a regioisomer in which the benzoyl group is attached directly to the piperidine ring nitrogen (amide linkage), whereas in the target compound the benzoyl group is located on the ethane bridge carbon adjacent to the acetamido-bearing stereocentre [1]. This positional shift relocates the phenyl ring by approximately 2.5–3.5 Å relative to the piperidine centroid and alters the dihedral angle between the aromatic plane and the piperidine ring, as evidenced by the distinct InChIKey fingerprints (Target: computed InChIKey differs from GXPYDFXKKYOAHK-N of the comparator) [1][2]. In sigma-receptor SAR, the spatial relationship between the phenyl substituent and the piperidine nitrogen is a critical determinant of σ₁/σ₂ affinity and selectivity [3].

Regioisomer benzoyl connectivity pharmacophore geometry

Chemokine Receptor Modulation (MIP-1α/CCR1)

The piperidine–acetamide scaffold exemplified by the target compound is explicitly claimed within US Patent US6911458B2, which describes a genus of piperidine derivatives as modulators of the MIP-1α (CCL3) chemokine receptor [1]. MIP-1α signalling through CCR1 and CCR5 is implicated in rheumatoid arthritis, atherosclerosis, and allergic asthma [1]. The patent establishes a direct structural link between the benzoyl-piperidine-acetamide framework and chemokine-receptor pharmacology that is not applicable to isomeric compounds such as fenspiride (PDE4/H₁-targeted) or to sigma-receptor-specialised piperidine carboxamides described in the Zampieri 2018 series [1][2]. This patent linkage provides a mechanistic rationale for prioritising the target compound in inflammation-focused screening cascades, distinguishing it from other C₁₅H₂₀N₂O₂ isomers that lack this receptor-modulation annotation.

Chemokine receptor MIP-1α CCR1 inflammation

Sigma-Receptor Affinity Class-Level Evidence

The Zampieri 2018 study demonstrated that structurally related piperidine-based alkylacetamide derivatives can achieve high-affinity sigma-receptor binding with Kᵢ values in the low nanomolar range—for example, compound 19 exhibited Kᵢ = 17 nM at σ₁ and 1,117 nM at σ₂, yielding a ~66-fold selectivity ratio [1]. While the target compound itself was not directly profiled in this published series, it shares the core piperidine–acetamide pharmacophore and the phenyl substituent motif that were identified as critical for σ₁ affinity in the SAR analysis [1]. The presence of the benzoyl carbonyl in the target compound provides an additional hydrogen-bond acceptor that may modulate σ₁/σ₂ discrimination relative to the alkyl-substituted analogs reported. This class-level inference supports the compound's candidacy for sigma-receptor screening panels but must be interpreted cautiously in the absence of direct binding data.

Sigma receptor σ₁/σ₂ selectivity piperidine pharmacophore

Physicochemical Properties: XLogP3 & Rotatable Bonds

Computed physicochemical descriptors differentiate the target compound from its closest constitutional isomers in ways that directly impact solubility, permeability, and formulation behaviour. The target compound has 3 rotatable bonds and an XLogP3-AA of approximately 1.6, consistent with the Lipinski rule-of-five space for orally bioavailable compounds [1]. In contrast, N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylacetamide (CID 102044240) has identical rotatable bond count (3) but a slightly higher computed XLogP3-AA of 1.7, reflecting the reduced polarity from the tertiary amide substitution (zero H-bond donors) [2]. N-[(1-benzoylpiperidin-2-yl)methyl]acetamide (CID 347345) also shows XLogP3-AA of 1.6 with 3 rotatable bonds, yet its distinct benzoyl placement modifies the spatial distribution of hydrophobicity [3]. These subtle but measurable differences influence logD₇.₄, aqueous solubility, and protein binding—parameters that become critical when scaling from biochemical assays to cellular or in vivo experiments.

Physicochemical property XLogP3 rotatable bonds drug-likeness

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide – Research & Industrial Applications


MIP-1α/CCR1 Chemokine Receptor Screening Library

Based on the explicit patent claim for piperidine derivatives as MIP-1α receptor modulators [1], the target compound is a structurally appropriate entry for screening decks targeting chemokine-mediated inflammatory pathways. Unlike fenspiride, which shares the same molecular formula but operates through PDE4/H₁ mechanisms, this compound aligns with the CCR1/CCR5 signalling axis relevant to rheumatoid arthritis and atherosclerosis models [1][2]. Procurement teams building pathway-focused compound sets should verify identity by InChIKey to exclude regioisomeric contaminants.

Sigma-Receptor Exploratory SAR

For laboratories investigating sigma-1/sigma-2 receptor pharmacology, the target compound offers a piperidine–acetamide scaffold consistent with the SAR framework established by Zampieri et al. (2018), where related derivatives achieved σ₁ Kᵢ values as low as 3.7–17 nM [3]. The compound's single hydrogen-bond donor and benzoyl carbonyl acceptor provide two distinct vectors for binding-site engagement that can be systematically varied in analog synthesis. Researchers should note that direct binding data for this specific compound are not publicly available, and initial in-house profiling is advised.

Chemical Biology Probe: Defined H-Bond Pharmacophore

The target compound's single hydrogen-bond donor capacity (from the secondary acetamide NH) distinguishes it from the zero-donor regioisomer N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylacetamide [4]. This property is critical for probe design targeting ATP-binding pockets, protease active sites, or protein–protein interaction interfaces where a directed hydrogen bond governs affinity. Procurement specifications should include ≥95% purity (HPLC) and confirmation of the correct regioisomer by ¹H NMR (acetamide NH signal expected at δ 6.0–8.5 ppm) and mass spectrometry.

Scaffold-Hopping from Fenspiride Chemotypes

In lead-optimisation programmes where a fenspiride-derived spirocyclic hit has been identified, the target compound provides a structurally orthogonal alternative that retains the same molecular weight and formula space but introduces rotational flexibility and a distinct pharmacophoric geometry [2][5]. This scaffold-hopping strategy can be used to explore additional chemical space while maintaining favourable physicochemical properties (MW 260.33; XLogP3 ~1.6; 3 rotatable bonds), potentially addressing intellectual property or selectivity challenges associated with the original spirocyclic series.

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